4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate
CAS No.: 58707-22-5
Cat. No.: VC0024003
Molecular Formula: C28H26N2O9
Molecular Weight: 534.521
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58707-22-5 |
|---|---|
| Molecular Formula | C28H26N2O9 |
| Molecular Weight | 534.521 |
| IUPAC Name | [(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
| Standard InChI | InChI=1S/C28H26N2O9/c1-17(31)29-23-25(38-26(32)18-8-4-2-5-9-18)24-22(16-35-27(39-24)19-10-6-3-7-11-19)37-28(23)36-21-14-12-20(13-15-21)30(33)34/h2-15,22-25,27-28H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,27?,28+/m1/s1 |
| Standard InChI Key | WQXXCAZPTAQWMO-SRMQOGAMSA-N |
| SMILES | CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C5=CC=CC=C5 |
Introduction
Chemical Structure and Properties
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate belongs to the family of bioactive small molecules with specific structural characteristics that make it valuable for biochemical research. This compound features a complex architecture containing multiple functional groups strategically positioned within its molecular framework.
Physicochemical Properties
The compound possesses distinct chemical and physical properties that define its behavior in various reactions and applications. The following table summarizes these key physicochemical characteristics:
Structural Features
The molecular architecture of this compound includes several distinctive structural elements that contribute to its chemical behavior and utility:
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A galactopyranoside core structure that serves as the carbohydrate scaffold
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An alpha-configuration at the anomeric position that defines its stereochemistry
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A 4-nitrophenyl group attached at the anomeric carbon that functions as a potential leaving group
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An acetamido group at the C-2 position that introduces specific hydrogen bonding capabilities
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A benzylidene protecting group spanning positions 4 and 6, creating a rigid conformational constraint
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A benzoate ester at the C-3 position that serves as both a protecting group and a functional handle
These structural elements collectively contribute to the compound's reactivity profile and applications in carbohydrate chemistry.
Synthesis and Preparation
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate typically involves multiple chemical transformations starting from simpler carbohydrate precursors.
Synthetic Overview
The synthesis pathway generally follows a sequence of selective protection, functionalization, and manipulation steps:
| Step | Process | Description |
|---|---|---|
| 1 | Protection | Benzylidene protection at 4,6 positions |
| 2 | Esterification | Benzoate esterification at the 3-position |
| 3 | Final Product | Completion of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate |
Applications in Research
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate serves several important functions in carbohydrate chemistry and biochemical investigations.
Synthetic Applications
The primary application of this compound is as an intermediate in the synthesis of other carbohydrate derivatives. Specifically, it plays a crucial role in the preparation of o- and p-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside , which themselves are important tools in glycobiology research.
Biochemical Significance
As a member of the bioactive small molecules family, this compound has potential significance in:
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Enzyme substrate development for studying carbohydrate-processing enzymes
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Structure-activity relationship studies for understanding carbohydrate recognition
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Development of glycomimetics with potential biological activity
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Investigation of carbohydrate-protein interactions in biological systems
The relatively high cost reflects the complex synthetic procedures required for its preparation, as well as its specialized applications in research settings.
Comparison with Related Compounds
Understanding the relationship between 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate and structurally related compounds provides valuable context for assessing its unique properties and applications.
Structural Analogs
Several related carbohydrate derivatives share structural similarities with our target compound:
Functional Comparisons
The structural differences among these related compounds translate into distinct functional properties:
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The presence of the benzylidene protecting group in our target compound restricts conformational flexibility compared to the unprotected analogs
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The benzoate ester at the C-3 position introduces additional functionality and reactivity patterns
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The alpha configuration at the anomeric position influences the compound's biological recognition profile differently than the beta configuration
Research Findings and Historical Context
Scientific investigation involving 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate has a documented history in carbohydrate chemistry.
Historical Development
The compound has been studied since at least 1975, as referenced in the seminal work by Petitou, M., et al. in Carbohydrate Research (42, 180, 1975) . This early research established fundamental synthetic approaches and applications that continue to influence current investigations.
Contemporary Research Applications
Modern research involving this compound focuses primarily on:
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Its role as a synthetic intermediate in the preparation of biologically relevant glycosides
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Development of optimized synthetic pathways for its preparation
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Exploration of structure-activity relationships in glycobiology
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Investigation of carbohydrate-based enzyme inhibitors for potential therapeutic applications
Reactivity and Chemical Behavior
The chemical behavior of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate is determined by its functional groups and their spatial arrangement.
Key Reactive Sites
The compound contains several potentially reactive sites:
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The 4-nitrophenyl group at the anomeric position can act as a leaving group in glycosylation reactions
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The benzoate ester at C-3 can undergo hydrolysis under basic conditions
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The benzylidene acetal protecting the 4,6-positions can be selectively cleaved under acidic conditions
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The acetamido group at C-2 influences reactivity through hydrogen bonding and neighboring group participation
Synthetic Transformations
Based on its structure, several chemical transformations are possible:
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Selective deprotection reactions to generate partially protected intermediates
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Transglycosylation reactions utilizing the nitrophenyl group as a leaving group
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Further functionalization at specific hydroxyl positions after selective deprotection
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Complete deprotection to generate the unprotected glycoside
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